Isothiazole-4-carbaldehyde
Overview
Description
Isothiazole-4-carbaldehyde is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains nitrogen and sulfur atoms . The isothiazole ring is unsaturated and features an S-N bond .
Synthesis Analysis
Isothiazoles are produced by oxidation of enamine-thiones . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed for the first time, which involves the use of ammonium thiocyanate . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis
The molecular formula of Isothiazole-4-carbaldehyde is C4H3NOS . It is structurally related to isothiazole . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazoles exhibit a broad range of useful properties which prompted researchers to study the synthesis and chemical transformations of its derivatives . A detailed mechanistic explanation of the isothiazole formation reaction is clearly explained by control experiments .Physical And Chemical Properties Analysis
Isothiazole-4-carbaldehyde has a molar mass of 113.138 Da . More detailed physical and chemical properties could not be found in the retrieved sources.Scientific Research Applications
Isothiazoles in General Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . They have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biological Evaluation of Thiazole Derivatives Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
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Synthesis and Reactivity of Isothiazoles
- Field: Organic Chemistry
- Application: Isothiazoles are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . They are used in the synthesis of various compounds through unprecedented pathways .
- Method: New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .
- Results: The advances in the field of synthesis and functionalization of isothiazoles have made them accessible to a wide range of interested chemists .
-
Biological Evaluation of Thiazole Derivatives
- Field: Medicinal Chemistry
- Application: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
- Results: The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
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Synthesis of Pyrazole-4-carbaldehyde Derivative
- Field: Organic Chemistry
- Application: Pyrazole-4-carbaldehyde derivative is synthesized from compound 3 .
- Method: Compound 3 underwent Vilsmeier-Haack cyclization in the presence of DMF and POCl3 to produce pyrazole-4-carbaldehyde derivative .
- Results: The pyrazole-4-carbaldehyde derivative was produced in an excellent yield .
-
Synthesis and Reactivity of Isothiazoles
- Field: Organic Chemistry
- Application: Isothiazoles are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . They are used in the synthesis of various compounds through unprecedented pathways .
- Method: New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .
- Results: The advances in the field of synthesis and functionalization of isothiazoles have made them accessible to a wide range of interested chemists .
-
Biological Evaluation of Thiazole Derivatives
- Field: Medicinal Chemistry
- Application: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
- Results: The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
-
Synthesis of Pyrazole-4-carbaldehyde Derivative
- Field: Organic Chemistry
- Application: Pyrazole-4-carbaldehyde derivative is synthesized from compound 3 .
- Method: Compound 3 underwent Vilsmeier-Haack cyclization in the presence of DMF and POCl 3 to produce pyrazole-4-carbaldehyde derivative .
- Results: The pyrazole-4-carbaldehyde derivative was produced in an excellent yield .
Safety And Hazards
Future Directions
Isothiazoles are significant in the field of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . The synthesis of 5-acylhydrazine derivatives of ethyl 3-methyl-4-isothiazolo-carboxylate and their transformations under alcoxides influence have been described and presented .
properties
IUPAC Name |
1,2-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRYEXYOMXENNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433664 | |
Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-4-carbaldehyde | |
CAS RN |
822-54-8 | |
Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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